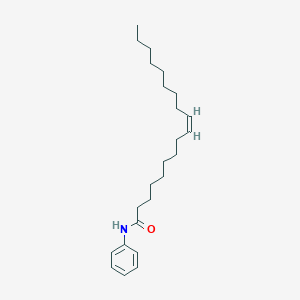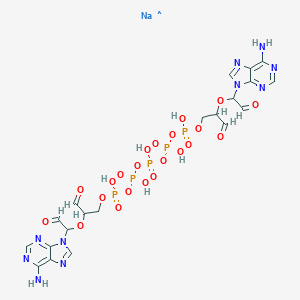
P1,P5-DI(Adenosine-5/') pentaphosphate*PE riodate oxi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P1,P5-DI(Adenosine-5’) pentaphosphate*PE riodate oxi: is a diadenosine polyphosphate compound with a unique tail-to-tail dimer structure. It is known for its significant biological activities and is stored in secretory granules of thrombocytes, chromaffin, and neuronal cells . Upon release into the extracellular space, it affects various biological activities across a wide range of target tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P1,P5-DI(Adenosine-5’) pentaphosphate involves a two-step process:
Formation of Adenosine 5’-tetraphosphate (P4A): This step involves the reaction of ATP with trimetaphosphate (P3) under optimal pH conditions ranging from 7.5 to 8.5.
Conversion to P1,P5-DI(Adenosine-5’) pentaphosphate: The P4A formed in the first step is then converted to P1,P5-DI(Adenosine-5’) pentaphosphate. The synthesis is modulated by metal ions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves controlled reaction conditions to ensure high purity and yield. The compound is available in various forms, including pentasodium and trilithium salts .
Analyse Chemischer Reaktionen
Types of Reactions: P1,P5-DI(Adenosine-5’) pentaphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can also occur, although specific conditions and reagents are required.
Substitution: The compound can undergo substitution reactions, particularly involving its phosphate groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include periodate and other strong oxidizers.
Reducing Agents: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various phosphorylated derivatives and oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of P1,P5-DI(Adenosine-5’) pentaphosphate involves its interaction with purinergic receptors in the nervous system . It activates 5’-nucleotidase and inhibits adenosine kinase activity in vitro . The compound is metabolized by soluble enzymes in the blood plasma and by membrane-bound ectoenzymes of various cell types, including endothelial and smooth muscle cells .
Vergleich Mit ähnlichen Verbindungen
- P1,P4-DI(Adenosine-5’) tetraphosphate
- P1,P3-DI(Adenosine-5’) triphosphate
- Adenosine 5’-diphosphate
- Adenosine 5’-triphosphate
Uniqueness: P1,P5-DI(Adenosine-5’) pentaphosphate is unique due to its tail-to-tail dimer structure and its ability to modulate a wide range of biological activities through purinergic receptors . Its specific interactions with enzymes and receptors make it distinct from other similar compounds .
Eigenschaften
InChI |
InChI=1S/C20H25N10O22P5.Na/c21-17-15-19(25-7-23-17)29(9-27-15)13(3-33)47-11(1-31)5-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-6-12(2-32)48-14(4-34)30-10-28-16-18(22)24-8-26-20(16)30;/h1-4,7-14H,5-6H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJPHNVVXPHWKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N10NaO22P5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585141 |
Source


|
| Record name | PUBCHEM_16219291 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
935.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107148-01-6 |
Source


|
| Record name | PUBCHEM_16219291 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
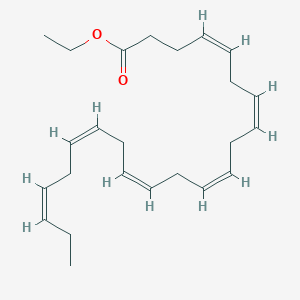

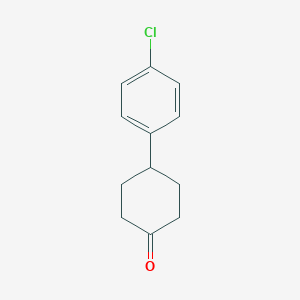
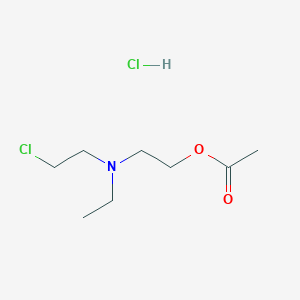
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)
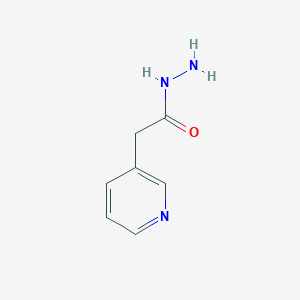
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)
![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)
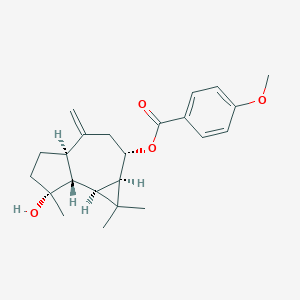
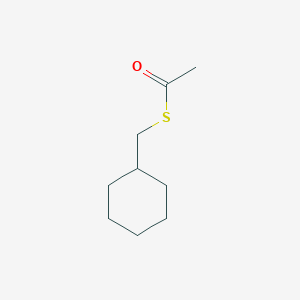
![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)

![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)
